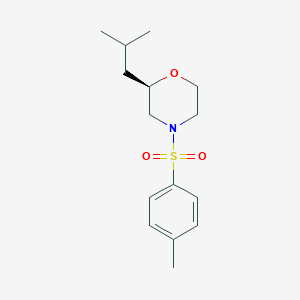
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine typically involves the reaction of morpholine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, this compound can be used as a probe to study the interactions of morpholine derivatives with biological targets. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations.
Mecanismo De Acción
The mechanism of action of (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-4-(4-Methylphenylsulfonyl)-2-(2-methylpropyl)morpholine
- (2R)-4-(4-Methylbenzenesulfonyl)-2-(2-methylbutyl)morpholine
- (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-ethylpropyl)morpholine
Uniqueness
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is unique due to its specific substitution pattern on the morpholine ring and the presence of the 4-methylbenzenesulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
185544-92-7 |
|---|---|
Fórmula molecular |
C15H23NO3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(2R)-4-(4-methylphenyl)sulfonyl-2-(2-methylpropyl)morpholine |
InChI |
InChI=1S/C15H23NO3S/c1-12(2)10-14-11-16(8-9-19-14)20(17,18)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3/t14-/m1/s1 |
Clave InChI |
QUYHIGJNIGBOCQ-CQSZACIVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCO[C@@H](C2)CC(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
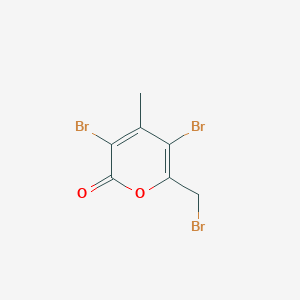
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
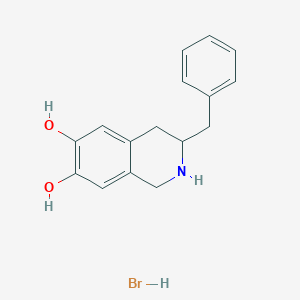
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
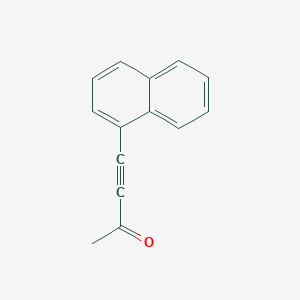
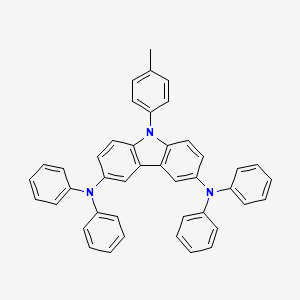
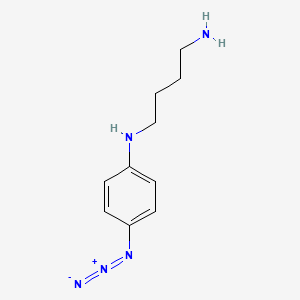
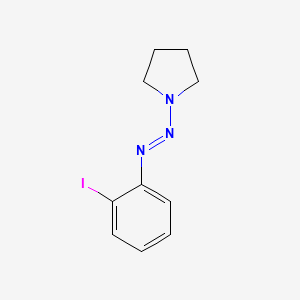
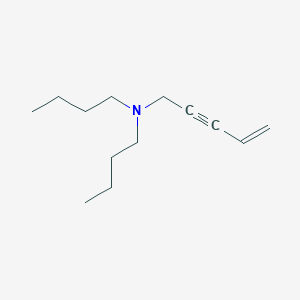
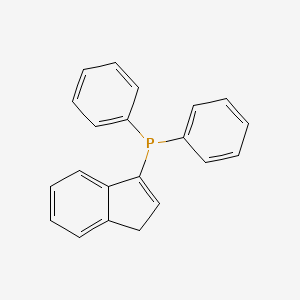
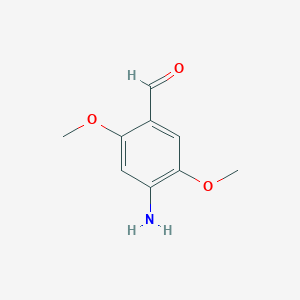
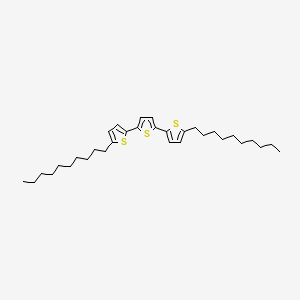
![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
